molecular formula C9H15N3O2 B13916377 Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate

Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate

Cat. No.: B13916377
M. Wt: 197.23 g/mol
InChI Key: LACHUISAKHUADQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate typically involves a multi-step process. One common method is the “click chemistry” approach, which is known for its efficiency and selectivity. The process generally starts with the preparation of an azide and an alkyne, which then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring . The reaction conditions often involve the use of a copper catalyst, a base, and a solvent such as water or an organic solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for better control over reaction conditions, higher yields, and reduced waste . The use of automated systems and reactors can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-π stacking interactions with biological molecules, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(4-isopropyl-1H-1,2,3-triazol-1-YL)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity compared to other triazole derivatives.

Properties

IUPAC Name

ethyl 2-(4-propan-2-yltriazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-14-9(13)6-12-5-8(7(2)3)10-11-12/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACHUISAKHUADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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